molecular formula C15H12BrN5O5 B451781 5-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N'~2~-[(Z)-1-(5-METHYL-2-FURYL)METHYLIDENE]-2-FUROHYDRAZIDE

5-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N'~2~-[(Z)-1-(5-METHYL-2-FURYL)METHYLIDENE]-2-FUROHYDRAZIDE

Cat. No.: B451781
M. Wt: 422.19g/mol
InChI Key: REYYASOMNNDUHA-FMQZQXMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N’-[(5-methyl-2-furyl)methylene]-2-furohydrazide is a complex organic compound that features a pyrazole ring substituted with bromine and nitro groups, a furan ring, and a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N’-[(5-methyl-2-furyl)methylene]-2-furohydrazide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone, followed by bromination and nitration to introduce the bromo and nitro substituents.

    Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

    Hydrazide Formation: The hydrazide linkage is formed by the reaction of the furan aldehyde with hydrazine.

    Final Coupling: The final step involves coupling the pyrazole and furan derivatives under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrazole rings.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The bromine atom can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Oxidation of the furan ring can lead to the formation of furanones.

    Reduction: Reduction of the nitro group results in the formation of an amino derivative.

    Substitution: Substitution of the bromine atom can yield various substituted pyrazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 5-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N’-[(5-methyl-2-furyl)methylene]-2-furohydrazide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N’-[(5-methyl-2-furyl)methylene]-2-furohydrazide is unique due to its combination of a pyrazole ring with both bromine and nitro substituents, a furan ring, and a hydrazide linkage. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications.

Properties

Molecular Formula

C15H12BrN5O5

Molecular Weight

422.19g/mol

IUPAC Name

5-[(4-bromo-3-nitropyrazol-1-yl)methyl]-N-[(Z)-(5-methylfuran-2-yl)methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C15H12BrN5O5/c1-9-2-3-10(25-9)6-17-18-15(22)13-5-4-11(26-13)7-20-8-12(16)14(19-20)21(23)24/h2-6,8H,7H2,1H3,(H,18,22)/b17-6-

InChI Key

REYYASOMNNDUHA-FMQZQXMHSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=N\NC(=O)C2=CC=C(O2)CN3C=C(C(=N3)[N+](=O)[O-])Br

SMILES

CC1=CC=C(O1)C=NNC(=O)C2=CC=C(O2)CN3C=C(C(=N3)[N+](=O)[O-])Br

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)C2=CC=C(O2)CN3C=C(C(=N3)[N+](=O)[O-])Br

Origin of Product

United States

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